molecular formula C13H13ClN2O2S B1407636 Ethyl 2-amino-4-(4-chlorobenzyl)thiazole-5-carboxylate CAS No. 1359838-44-0

Ethyl 2-amino-4-(4-chlorobenzyl)thiazole-5-carboxylate

Cat. No.: B1407636
CAS No.: 1359838-44-0
M. Wt: 296.77 g/mol
InChI Key: OTLDGMBIYKDQQL-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(4-chlorobenzyl)thiazole-5-carboxylate is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the 4-chlorobenzyl group enhances its potential biological activities, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(4-chlorobenzyl)thiazole-5-carboxylate typically involves the reaction of 4-chlorobenzyl bromide with ethyl 2-aminothiazole-5-carboxylate under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(4-chlorobenzyl)thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

    Oxidation: Nitro derivatives of the thiazole compound.

    Reduction: Amino derivatives of the thiazole compound.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-amino-4-(4-chlorobenzyl)thiazole-5-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and dyes.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(4-chlorobenzyl)thiazole-5-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-(4-methylbenzyl)thiazole-5-carboxylate
  • Ethyl 2-amino-4-(4-fluorobenzyl)thiazole-5-carboxylate
  • Ethyl 2-amino-4-(4-bromobenzyl)thiazole-5-carboxylate

Uniqueness

Ethyl 2-amino-4-(4-chlorobenzyl)thiazole-5-carboxylate is unique due to the presence of the 4-chlorobenzyl group, which imparts distinct biological activities compared to its analogs. The chlorine atom can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets. This makes it a valuable compound for further research and development in medicinal chemistry.

Properties

IUPAC Name

ethyl 2-amino-4-[(4-chlorophenyl)methyl]-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2S/c1-2-18-12(17)11-10(16-13(15)19-11)7-8-3-5-9(14)6-4-8/h3-6H,2,7H2,1H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLDGMBIYKDQQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In a 100 mL round bottomed flask, to a solution of ethyl 2-bromo-4-(4-chlorophenyl)-3-oxobutanoate (990 mg, 3.1 mmol) in isopropyl alcohol (20 mL, 300 mmol) was added thiourea (590 mg, 7.8 mmol) and the resulting mixture was stirred at reflux for 16 hours. The mixture was allowed to cool to room temperature and then concentrated under reduced pressure. The residue was suspended in EtOAc (50 mL) and then washed with a saturated aqueous solution of NaHCO3 (50 mL), brine (50 mL). The resulting organic layer was dried over anhydrous MgSO4, filtered, and concentrated to afford ethyl 2-amino-4-(4-chlorobenzyl)-1,3-thiazole-5-carboxylate (900 mg, yield >99%) as a yellowish solid that was used without further purification. LC/MS (FA) ES+ 297, 299.
Name
ethyl 2-bromo-4-(4-chlorophenyl)-3-oxobutanoate
Quantity
990 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
590 mg
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

In a 100 mL round bottomed flask were placed ethyl 2-bromo-4-(4-chlorophenyl)-3-oxobutanoate (990 mg, 3.1 mmol) and isopropyl alcohol (20 mL). To the mixture was added thiourea (590 mg, 7.8 mmol) and the reaction was then refluxed for 16 h with stirring. The mixture was allowed to cool to rt and was then concentrated under reduced pressure. The residue was suspended in EtOAc (50 mL) and then washed with a saturated aqueous solution of NaHCO3 (50 mL), brine (50 mL), and dried over anhydrous MgSO4. Insoluble materials were removed by filtration and the filtrate was concentrated under reduced pressure. The residual off-white yellowish crystalline solid was essentially pure by LCMS and was used in the next step without further purification. LC/MS (FA) ES+ 296. 1H NMR (d6-DMSO, 400 MHz): δ: 7.80 (2H, br s), 7.32 (2H, d, J=8.8 Hz), 7.23 (2H, d, J=8.8 Hz), 4.14-4.20 (4H, m), 1.22 (3H, t, J=7.1 Hz).
Name
ethyl 2-bromo-4-(4-chlorophenyl)-3-oxobutanoate
Quantity
990 mg
Type
reactant
Reaction Step One
Quantity
590 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-amino-4-(4-chlorobenzyl)thiazole-5-carboxylate
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Ethyl 2-amino-4-(4-chlorobenzyl)thiazole-5-carboxylate
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Ethyl 2-amino-4-(4-chlorobenzyl)thiazole-5-carboxylate
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Reactant of Route 6
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Ethyl 2-amino-4-(4-chlorobenzyl)thiazole-5-carboxylate

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